(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
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Overview
Description
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula C12H16F3NHCl It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an amine group bonded to a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. This reaction forms the intermediate (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the amine group.
Reduction: Compounds with reduced fluorine content on the trifluoromethyl group.
Substitution: Various substituted derivatives on the phenyl ring.
Scientific Research Applications
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism, leading to various biological effects.
Comparison with Similar Compounds
(2-Methylpropyl)({[4-methylphenyl]methyl})amine hydrochloride: Similar structure but lacks the trifluoromethyl group.
(2-Methylpropyl)({[4-chlorophenyl]methyl})amine hydrochloride: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
2-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-9(2)7-16-8-10-3-5-11(6-4-10)12(13,14)15;/h3-6,9,16H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZAYKJRTANSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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